ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

5-Lipoxygenase inhibition Inflammation Structure-activity relationship

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 17826-15-2) is a tetra-substituted indole derivative with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. Its structure features an N1-butyl group, a C5-hydroxy substituent, a C2-methyl group, and a C3-ethyl ester, which collectively confer a computed XLogP3-AA of 3.4, a topological polar surface area of 51.5 Ų, and a single hydrogen bond donor.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 17826-15-2
Cat. No. B15016497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
CAS17826-15-2
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCCCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C
InChIInChI=1S/C16H21NO3/c1-4-6-9-17-11(3)15(16(19)20-5-2)13-10-12(18)7-8-14(13)17/h7-8,10,18H,4-6,9H2,1-3H3
InChIKeyRUIUGRJNBYYBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate (CAS 17826-15-2): Core Identity and Structural Context for Procurement Decisions


Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 17826-15-2) is a tetra-substituted indole derivative with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol [1]. Its structure features an N1-butyl group, a C5-hydroxy substituent, a C2-methyl group, and a C3-ethyl ester, which collectively confer a computed XLogP3-AA of 3.4, a topological polar surface area of 51.5 Ų, and a single hydrogen bond donor [1]. As an indole-3-carboxylate, it belongs to a compound class extensively investigated for 5-lipoxygenase (5-LO) inhibition and anti-inflammatory applications [2]. However, its specific substitution pattern—particularly the N1-alkyl chain—distinguishes it from the more commonly studied N1-unsubstituted or N1-aryl analogs and directly impacts both lipophilicity and target engagement.

Why Ethyl 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate Cannot Be Casually Replaced by In-Class Indole-3-Carboxylate Analogs


Within the 5-hydroxyindole-3-carboxylate series, 5-LO inhibitory potency spans over 400-fold, from IC50 values as low as 31 nM to over 13 µM, depending on the nature of substituents at the N1, C2, and C3 positions [1]. The N1-butyl substituent on ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate contributes to a computed XLogP3-AA of 3.4, which is substantially higher than that of the N1-unsubstituted parent compound (ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, CAS 7598-91-6), impacting membrane partitioning, metabolic stability, and off-target binding profiles [2]. Experimental evidence confirms that this specific compound exhibits only weak inhibition of human recombinant 5-LO (IC50 > 10 µM) and human soluble epoxide hydrolase (sEH, IC50 > 10 µM), whereas closely related analogs bearing different N1-substitutions achieve nanomolar potency [3]. Consequently, substituting this compound with another in-class analog without verifying the N1-substitution identity risks introducing significant, unanticipated changes in target engagement, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: Ethyl 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate Versus Structural Analogs and In-Class Alternatives


5-Lipoxygenase Inhibitory Potency: Weak Activity Contrasted with Potent N1-Aryl Analogs

In a direct enzymatic assay using human recombinant 5-LO expressed in E. coli BL21(DE3) and measuring reduction in all-trans isomers of LTB4 and 5-HETE formation, the target compound (ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate) displayed an IC50 greater than 10,000 nM, categorizing it as a weak inhibitor [1]. In contrast, the most potent 2-substituted 5-hydroxyindole-3-carboxylate derivatives reported in the Karg et al. 2009 optimization study achieved IC50 values as low as 31 nM against human 5-LO, representing a >300-fold difference in potency [2]. This stark difference underscores that the N1-butyl substituent, combined with the specific C2-methyl and C3-ethyl ester groups, does not confer favorable 5-LO engagement relative to optimized analogs bearing N1-aryl or N1-benzyl substitutions.

5-Lipoxygenase inhibition Inflammation Structure-activity relationship

Soluble Epoxide Hydrolase (sEH) Inhibition: Negative Selectivity Profile Relative to Indole-Based sEH Inhibitors

The target compound was profiled against human recombinant soluble epoxide hydrolase (sEH) and exhibited an IC50 greater than 10,000 nM, indicating negligible inhibitory activity [1]. This contrasts with structurally distinct indole-based sEH inhibitors reported in the literature, which can achieve IC50 values in the nanomolar range [2]. The absence of significant sEH engagement provides a defined selectivity signal: this N1-butyl indole-3-carboxylate scaffold does not promiscuously inhibit both 5-LO and sEH, unlike certain dual 5-LO/sEH inhibitors developed from related indole chemotypes [2].

Soluble epoxide hydrolase Off-target profiling Selectivity

Lipophilicity Differentiation: Computed XLogP3-AA Versus N1-Unsubstituted Parent Compound

The computed partition coefficient (XLogP3-AA) for ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 3.4, derived from PubChem's XLogP3 3.0 algorithm [1]. For the N1-unsubstituted parent compound, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 7598-91-6), the computed topological (XLogP) value is approximately 2.4 . The ~1.0 log unit increase is attributable to the N1-butyl chain and translates to a roughly 10-fold higher predicted membrane partitioning for the target compound. This elevated lipophilicity may influence passive permeability, metabolic clearance, and plasma protein binding relative to the N1-H parent scaffold.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Donor Count and Topological PSA: Differentiation from N1-Aryl Indole-3-Carboxylate Analogs

The target compound possesses exactly one hydrogen bond donor (the C5-OH group) and a topological polar surface area (TPSA) of 51.5 Ų, as computed by Cactvs 3.4.8.18 [1]. In comparison, N1-aryl-substituted indole-3-carboxylate analogs with additional polar substituents on the N1-aryl ring often exhibit TPSA values exceeding 70 Ų and may contain zero or two hydrogen bond donors depending on substitution [2]. The lower TPSA of the target compound, combined with a single H-bond donor, predicts superior passive membrane permeability based on Veber's rules, where compounds with TPSA ≤ 140 Ų and ≤10 rotatable bonds are more likely to exhibit acceptable oral bioavailability [2].

Hydrogen bonding Polar surface area Oral bioavailability prediction

Optimal Application Scenarios for Ethyl 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate (CAS 17826-15-2) Based on Quantitative Evidence


Negative Control Compound for 5-Lipoxygenase High-Throughput Screening Campaigns

Given its established IC50 > 10 µM against human recombinant 5-LO [1], this compound serves as an ideal negative control for primary HTS assays targeting 5-LO inhibition. Its structural similarity to potent 5-LO inhibitors (shared 5-hydroxyindole-3-carboxylate core) ensures that assay readouts are not confounded by non-specific scaffold effects, while its weak potency provides a robust baseline for hit identification thresholds .

Scaffold for Structure-Activity Relationship (SAR) Studies Exploring N1-Substitution Effects on Enzyme Selectivity

The compound's dual-negative profile against both 5-LO (IC50 > 10 µM) and sEH (IC50 > 10 µM) [1] makes it a clean starting scaffold for systematic SAR investigations. By sequentially modifying the N1-butyl group (e.g., to benzyl, aryl, or heteroaryl substituents), researchers can directly attribute any gain in inhibitory potency to the introduced moiety, using this compound as the baseline comparator .

Physicochemical Reference Standard for Lipophilicity-Controlled Permeability Assays

With a computed XLogP3-AA of 3.4 and TPSA of 51.5 Ų [1], this compound occupies a defined lipophilicity space that is approximately 10-fold more lipophilic than the N1-unsubstituted parent compound (XLogP ≈ 2.4) . It can be used as a reference compound in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 monolayer permeability studies to calibrate how incremental N1-alkyl chain length affects membrane transport within the indole-3-carboxylate series.

Synthetic Intermediate for the Preparation of 4-Substituted Indole-3-Carboxylate Derivatives

The commercially available 4-methylene-piperidine and 4-methylene-pyrrolidine derivatives of this compound (e.g., ethyl 1-butyl-5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1H-indole-3-carboxylate) indicate that the parent scaffold is amenable to Mannich-type functionalization at the C4 position [1]. This reactivity supports its procurement as a key synthetic intermediate for generating focused libraries of C4-substituted indole-3-carboxylates, expanding the accessible chemical space beyond the N1-substitution vector alone.

Quote Request

Request a Quote for ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.